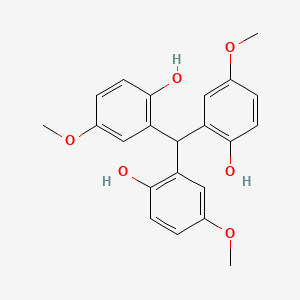
2,2',2''-Methanetriyltris(4-methoxyphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[bis(2-hydroxy-5-methoxy-phenyl)methyl]-4-methoxy-phenol is an organic compound belonging to the phenol class It is characterized by the presence of multiple hydroxyl and methoxy groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[bis(2-hydroxy-5-methoxy-phenyl)methyl]-4-methoxy-phenol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxy-5-methoxybenzaldehyde and 4-methoxyphenol.
Condensation Reaction: The key step involves a condensation reaction between 2-hydroxy-5-methoxybenzaldehyde and 4-methoxyphenol in the presence of a suitable catalyst, such as an acid or base.
Purification: The resulting product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 2-[bis(2-hydroxy-5-methoxy-phenyl)methyl]-4-methoxy-phenol may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common.
Chemical Reactions Analysis
Types of Reactions
2-[bis(2-hydroxy-5-methoxy-phenyl)methyl]-4-methoxy-phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
2-[bis(2-hydroxy-5-methoxy-phenyl)methyl]-4-methoxy-phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, coatings, and other materials due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-[bis(2-hydroxy-5-methoxy-phenyl)methyl]-4-methoxy-phenol involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and biological activity. For example, the compound may act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxy-5-methoxy-phenyl)benzotriazole: Known for its UV-absorbing properties and used in sunscreens and coatings.
2-(2-Hydroxy-5-methoxy-phenyl)-1h-benzimidazole-5-carboxamidine: Studied for its potential pharmacological activities.
Uniqueness
2-[bis(2-hydroxy-5-methoxy-phenyl)methyl]-4-methoxy-phenol is unique due to its specific combination of hydroxyl and methoxy groups, which confer distinct chemical and biological properties
Properties
CAS No. |
68643-30-1 |
|---|---|
Molecular Formula |
C22H22O6 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
2-[bis(2-hydroxy-5-methoxyphenyl)methyl]-4-methoxyphenol |
InChI |
InChI=1S/C22H22O6/c1-26-13-4-7-19(23)16(10-13)22(17-11-14(27-2)5-8-20(17)24)18-12-15(28-3)6-9-21(18)25/h4-12,22-25H,1-3H3 |
InChI Key |
GBTGXGSAOZATOI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C(C2=C(C=CC(=C2)OC)O)C3=C(C=CC(=C3)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Dimethylamino)methyl]-3,5,5-trimethylcyclohexan-1-one](/img/structure/B13998433.png)
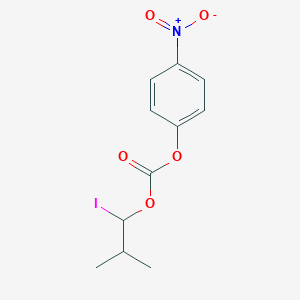
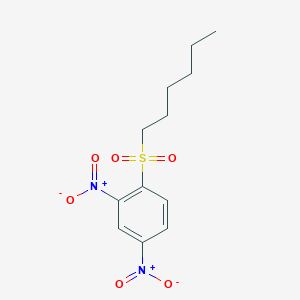
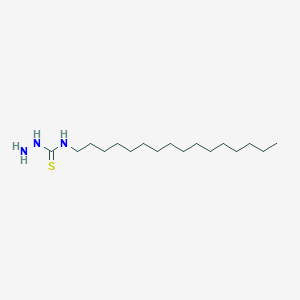


![3-[1-Amino-3-(3,4,5-trimethoxyphenyl)propyl]phenol](/img/structure/B13998473.png)
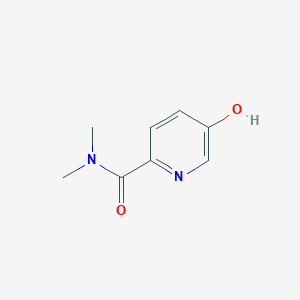
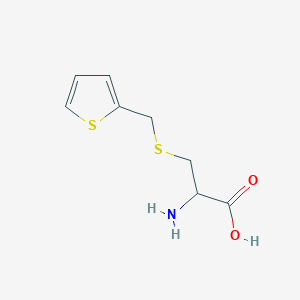
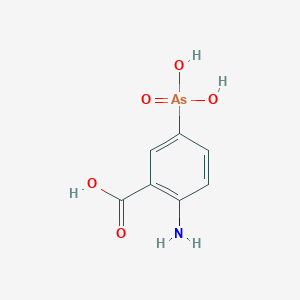


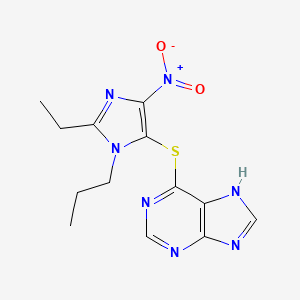
![[2-(Benzenesulfonyl)cyclopropyl]benzene](/img/structure/B13998531.png)
